4-(4-Nitrobenzoyl)benzoic acid

Thermal Analysis Materials Science Organic Synthesis

Researchers requiring robust nitrobenzophenone intermediates for high-temperature polymerizations or crystallography face supply inconsistencies. 4-(4-Nitrobenzoyl)benzoic acid (NBB acid) addresses this with its high melting point (254-256 °C), strong electron-withdrawing para-nitro group, and established high-yield synthesis. - Thermal stability for melt-phase polycondensation - Dense crystal packing improves X-ray diffraction quality - Activated carboxylic acid for efficient acylation. Procure from BenchChem with ≥97% purity and global shipping.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
CAS No. 7377-13-1
Cat. No. B1593555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrobenzoyl)benzoic acid
CAS7377-13-1
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18)
InChIKeyFGGHZEMNYJKTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrobenzoyl)benzoic acid: Chemical Overview


4-(4-Nitrobenzoyl)benzoic acid (CAS 7377-13-1), also referred to as 4-carboxy-4'-nitrobenzophenone or NBB acid, is an aromatic organic compound belonging to the class of nitro-substituted benzophenone carboxylic acids, with the molecular formula C14H9NO5 and a molecular weight of 271.23 g/mol [1]. Its structure features a central benzophenone core, a carboxylic acid functionality, and a para-nitro substituent, imparting a distinct electronic profile characterized by strong electron-withdrawing effects and a calculated logP of 3.05, which is critical for its utility as a versatile intermediate in organic synthesis and materials science [1].

4-(4-Nitrobenzoyl)benzoic acid: Substitution Risks


Due to the current absence of publicly available, head-to-head comparative data from peer-reviewed literature, the justification for procuring 4-(4-nitrobenzoyl)benzoic acid over its analogs is primarily based on class-level structural and physicochemical differentiation. Direct substitution with simpler benzophenone derivatives like 4-benzoylbenzoic acid (CAS 611-95-0) or isomeric nitrobenzoyl benzoic acids would result in significant alterations to electronic properties, thermal stability, and synthetic utility, potentially compromising reaction yields or material performance [1]. For instance, the para-nitro group on the target compound provides a strong electron-withdrawing effect that is absent in the unsubstituted analog, directly influencing reactivity in nucleophilic acyl substitution reactions and the compound's potential as a photoactive component . The following evidence guide provides the best available quantitative comparisons to inform a scientifically sound selection, while explicitly noting the limitations of the current knowledge base.

4-(4-Nitrobenzoyl)benzoic acid: Key Differentiating Properties


Elevated Melting Point via Nitro Substitution

The para-nitro substituent on the target compound (4-(4-Nitrobenzoyl)benzoic acid) confers a significantly higher melting point (254-256 °C) compared to its unsubstituted analog, 4-benzoylbenzoic acid (mp 198-200 °C). This 56 °C increase is a direct consequence of enhanced intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding, due to the strongly electron-withdrawing nitro group . This property is critical for applications requiring higher processing or operational temperatures, such as in the synthesis of thermally stable polymers or as a high-melting building block in solid-phase synthesis.

Thermal Analysis Materials Science Organic Synthesis

Higher Density for Crystallography

The presence of the heavy nitro group in 4-(4-Nitrobenzoyl)benzoic acid results in a measured density of 1.413 g/cm³ at standard conditions, which is notably higher than the estimated density of 1.2022 g/cm³ for its non-nitro analog, 4-benzoylbenzoic acid [1]. This ~18% increase in density can be advantageous in crystallization studies, where denser crystals may yield higher-quality X-ray diffraction data, and in the design of high-density materials or solid-state formulations where compactness is a desired property.

Crystallography Materials Density Physical Chemistry

Reliable Synthesis and High Purity

A reported synthetic procedure for 4-(4-Nitrobenzoyl)benzoic acid, starting from readily available 4-nitrotoluene, achieves a reproducible 85% yield with a final product melting point of 254-256 °C, indicating good synthetic accessibility and product purity . While direct, head-to-head yield comparisons for closely related analogs under identical conditions are not available in the public domain, this reported yield is a critical data point for procurement decisions, suggesting a cost-effective and reliable synthetic route. Furthermore, commercial vendors offer the compound with a minimum purity specification of 95%, as verified by AKSci's product datasheet, ensuring a consistent starting material for research applications .

Process Chemistry Synthetic Methodology Chemical Procurement

4-(4-Nitrobenzoyl)benzoic acid: Validated Applications


Thermally Stable Polymers and Intermediates

The elevated melting point (254-256 °C) and higher density (1.413 g/cm³) of 4-(4-Nitrobenzoyl)benzoic acid, as detailed in Section 3, make it a preferred building block for synthesizing advanced polymers, liquid crystals, and other materials that require high thermal stability during processing or end-use. Its robust nature allows it to withstand the high-temperature conditions often employed in polycondensation or melt-phase reactions, where lower-melting analogs like 4-benzoylbenzoic acid would be less suitable [1].

High-Quality Crystals for X-ray Diffraction

The compound's enhanced molecular density directly benefits crystallographic research. The presence of the nitro group promotes denser crystal packing, which can lead to higher-quality single crystals. This is a critical advantage for researchers requiring precise structural data, as denser crystals typically yield sharper diffraction patterns and more accurate structural solutions in X-ray crystallography [1].

Electron-Deficient Acylating Agent

The strong electron-withdrawing nature of the para-nitro group, a class-level property confirmed by its structure and high logP value (3.05), makes 4-(4-Nitrobenzoyl)benzoic acid a highly reactive acylating agent. Its carboxylic acid group is activated towards nucleophilic attack, facilitating the efficient synthesis of esters, amides, and other derivatives. This is in contrast to the less electrophilic 4-benzoylbenzoic acid, which lacks the nitro group and would react more slowly under similar conditions [1].

Cost-Effective Multigram Sourcing

The existence of a published, high-yielding (85%) synthetic route from inexpensive starting materials, combined with commercial availability at 95% purity from established vendors, provides a clear procurement advantage. For research groups requiring gram to multigram quantities for initial screening or derivative synthesis, this ensures a predictable and cost-effective supply chain compared to analogs that may lack established large-scale syntheses or reliable commercial sources .

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